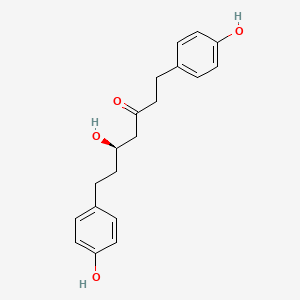
Platyphyllonol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Platyphyllonol can be synthesized through several methods. One common synthetic route involves the reduction of platyphylloside to 5-hydroxy-3-platyphyllone, which is then further reduced to centrolobol . The industrial production of this compound typically involves extraction from natural sources such as Alnus japonica .
Análisis De Reacciones Químicas
Platyphyllonol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include centrolobol and other diarylheptanoid derivatives .
Aplicaciones Científicas De Investigación
Platyphyllonol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying diarylheptanoid synthesis and reactivity. In biology, it has been investigated for its cytotoxic effects on cancer cell lines, particularly MCF-7 cells . In medicine, this compound has shown potential neuroprotective and anticonvulsant activities.
Mecanismo De Acción
The mechanism of action of Platyphyllonol involves its interaction with various molecular targets and pathways. For instance, it has been shown to activate the JNK and p38 pathways in MCF-7 cells, leading to apoptosis . Its neuroprotective effects are thought to be mediated through the modulation of neurotransmitter systems and protection against excitotoxicity.
Comparación Con Compuestos Similares
Platyphyllonol is similar to other diarylheptanoids such as platyphylloside, centrolobol, and betulatetraol . it is unique in its specific biological activities and chemical properties. For example, while platyphylloside is known for its digestibility-reducing effects, this compound has shown significant cytotoxic and neuroprotective activities .
Propiedades
Fórmula molecular |
C19H22O4 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(5R)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one |
InChI |
InChI=1S/C19H22O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18,20-22H,5-6,11-13H2/t18-/m1/s1 |
Clave InChI |
ZBFSUZGUYFFWGY-GOSISDBHSA-N |
SMILES isomérico |
C1=CC(=CC=C1CC[C@H](CC(=O)CCC2=CC=C(C=C2)O)O)O |
SMILES canónico |
C1=CC(=CC=C1CCC(CC(=O)CCC2=CC=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


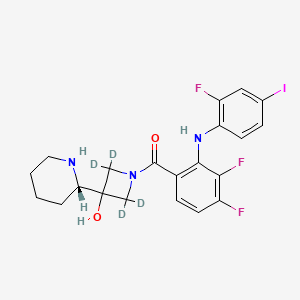
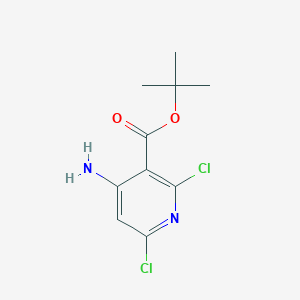
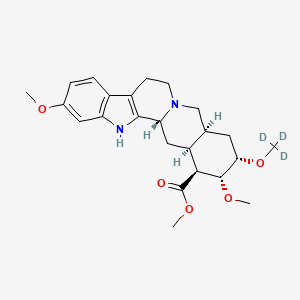
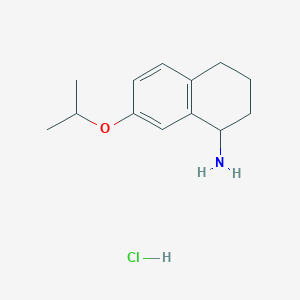
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,12aR)-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12431413.png)
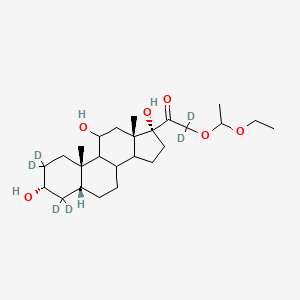
![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B12431426.png)
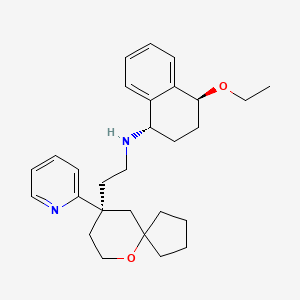
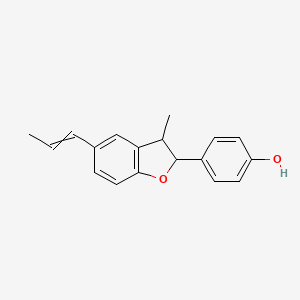
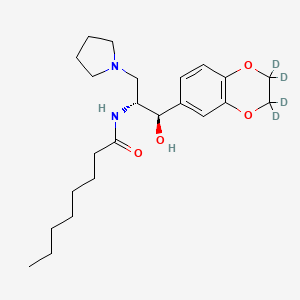
![3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12431460.png)
![3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12431480.png)
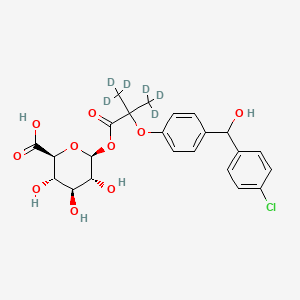
![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
